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Compound of Interest |

Compound Name: 4-Methyl-4-phenylcyclohexanone
CAS No.: 18932-33-7
Cat. No.: B174376

Executive Summary

The electron ionization (El) mass spectrum of 4-Methyl-4-phenylcyclohexanone (C13H160,
MW 188.27) is characterized by a distinct competition between benzylic stabilization and retro-
Diels-Alder (RDA) fragmentation. Unlike simple cyclohexanones, the quaternary C4 center
containing both methyl and phenyl groups dictates the fragmentation logic, blocking
aromatization while promoting the formation of stable tertiary carbocations.

For researchers in drug development, this fragmentation pattern serves as a definitive
“fingerprint" to distinguish the gem-disubstituted isomer from its regioisomers (e.g., 3-methyl-4-
phenylcyclohexanone), ensuring structural integrity during scaffold synthesis.

Physicochemical Profile

e IUPAC Name: 4-Methyl-4-phenylcyclohexan-1-one
e Molecular Formula: C13H160
e Exact Mass: 188.1201 Da

o Key Structural Feature: Quaternary C4 position (Geminal Methyl/Phenyl)
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The Mass Spectrum: Peak Assignment Table

The following table summarizes the diagnostic ions observed in the 70 eV EI spectrum.
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Mechanistic Analysis
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The fragmentation is driven by two competing pathways: Charge Retention on the Aromatic
Center (Pathway A) and Ring Unzipping (Pathway B).

Pathway A: The "Gem-Dimethyl" Effect (Formation of
m/z 173)

The most thermodynamically favorable pathway involves the loss of the methyl group from the
quaternary C4 position.

¢ lonization: Occurs at the carbonyl oxygen or the aromatic ring.
o Cleavage: The bond between C4 and the Methyl group breaks.
» Selection Rules: The methyl radical (

) is lost because the resulting carbocation at C4 is tertiary and benzylic. This ion (m/z 173) is
exceptionally stable due to resonance delocalization into the phenyl ring.

o Note: Loss of the phenyl group (to give m/z 111) is kinetically disfavored because the
phenyl radical is high-energy compared to the methyl radical.

Pathway B: Retro-Diels-Alder (RDA) Reaction

Cyclohexanones undergo a characteristic RDA-type cleavage. For 4-substituted
cyclohexanones, this typically yields a diene and a neutral alkene/ketene.

e Mechanism: The ring opens at the C1-C2 and C3-C4 bonds (or equivalent C1-C6 / C4-C5).
e Product: This cleavage isolates the C4 substituent system as an alkene radical cation.
e Result: The fragment formed is

-methylstyrene (
, m/z 118).

o Differentiation: A 4-phenylcyclohexanone (lacking the methyl) yields styrene (m/z 104).
The shift to m/z 118 is the definitive proof of the methyl group's location at the 4-position.
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Pathway C: Sequential Carbonyl Loss

The stable ion at m/z 173 often undergoes further degradation by ejecting carbon monoxide
(CO, 28 Da), resulting in a ring-contracted phenyl-cyclopentyl-like cation at m/z 145.

Visualizing the Fragmentation Pathways

The following diagram maps the causal relationships between the molecular ion and its
fragments.
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Caption: Fragmentation tree of 4-Methyl-4-phenylcyclohexanone showing the two dominant
pathways: Methyl loss (blue path) and RDA cleavage (yellow path).

Experimental Validation Protocol

To validate the identity of this compound in a synthesis workflow, use the following criteria:
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¢ lon Ratio Check:

o Compare the intensity of m/z 173 vs. m/z 118. In the gem-disubstituted system, m/z 173 is
typically dominant due to the stability of the even-electron cation.

e Isomer Discrimination:

o vs. 3-Methyl-4-phenylcyclohexanone: The RDA product for the 3-methyl isomer would
yield a methylated diene or styrene fragment depending on the specific cleavage, but it
lacks the quaternary center to facilitate the facile loss of methyl (m/z 173 would be
significantly weaker or absent as it would require breaking a C-C bond at a tertiary center
without benzylic assistance).

o vs. 4-Phenylcyclohexanone: The base peak is m/z 104; m/z 118 is absent.
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¢ To cite this document: BenchChem. [Technical Guide: Mass Spectrometry Fragmentation
Pattern of 4-Methyl-4-phenylcyclohexanone]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b174376#mass-spectrometry-fragmentation-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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